![molecular formula C20H17ClN2O5 B2907431 Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251543-45-9](/img/no-structure.png)

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

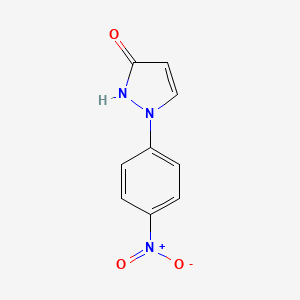

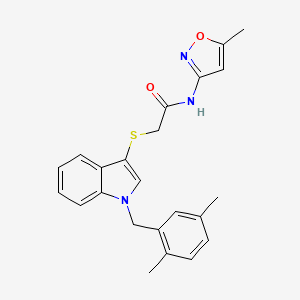

This compound is a complex organic molecule with a molecular formula of C17H15NO4 . It contains a benzo[d][1,3]dioxol-5-ylmethyl group attached to an amino group, which is further connected to a 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate moiety . The compound is part of a collection of unique chemicals provided for early discovery researchers .

Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed arylation and Noyori asymmetric hydrogenation . Selective condensation between 3,4-methylenedioxybenzaldehyde and the primary amino groups of the corresponding polyamine in the proper stoichiometry is also used .Molecular Structure Analysis

The molecular structure of this compound is complex, with a double-bond stereo configuration . The crystal structure was solved by Direct Methods and refined by full-matrix least-squares methods .Physical And Chemical Properties Analysis

The compound has an average mass of 297.305 Da and a monoisotopic mass of 297.100098 Da . It has a linear formula of C17H17NO4 and a molecular weight of 299.329 .科学的研究の応用

Flavouring Substance in Food

The compound is synthesized chemically and intended to be used as a flavouring substance in specific categories of food, although it is not reported to occur naturally and is not intended for use in beverages .

Detection of Carcinogenic Heavy Metals

It has been used for the detection of carcinogenic heavy metal ions, specifically lead (Pb 2+), via an electrochemical approach. A sensitive and selective Pb 2+ sensor was developed using a thin layer of the compound on a glassy carbon electrode with a conducting polymer matrix Nafion .

Antitumor Agent

A series of novel compounds including this chemical were synthesized and evaluated for their antitumor activities against various human cancer cell lines such as HeLa, A549, and MCF-7. Some compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .

Anticancer Activity

The compound has been part of the design and synthesis process for molecules evaluated for their anticancer activity against different cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute leukemia cells .

作用機序

Target of Action

Similar compounds with a benzo[d][1,3]dioxol-5-ylmethyl structure have shown activity against various cancer cell lines .

Mode of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

It’s plausible that the compound could influence pathways related to cell cycle regulation and apoptosis, given the observed effects on cell cycle arrest and apoptosis induction .

Result of Action

Based on related compounds, it may cause cell cycle arrest and induce apoptosis in cancer cells . This could potentially lead to a reduction in the proliferation of cancer cells.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the reaction of 7-chloro-3-carboxyquinoline with benzo[d][1,3]dioxole-5-methanamine, followed by esterification with ethyl chloroformate.", "Starting Materials": [ "7-chloro-3-carboxyquinoline", "benzo[d][1,3]dioxole-5-methanamine", "ethyl chloroformate" ], "Reaction": [ "Step 1: 7-chloro-3-carboxyquinoline is reacted with benzo[d][1,3]dioxole-5-methanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.", "Step 2: The carboxylic acid group in the product from step 1 is then esterified with ethyl chloroformate in the presence of a base such as triethylamine to form Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |

CAS番号 |

1251543-45-9 |

分子式 |

C20H17ClN2O5 |

分子量 |

400.82 |

IUPAC名 |

ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-7-chloro-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C20H17ClN2O5/c1-2-26-20(25)17-18(13-5-4-12(21)8-14(13)23-19(17)24)22-9-11-3-6-15-16(7-11)28-10-27-15/h3-8H,2,9-10H2,1H3,(H2,22,23,24) |

InChIキー |

XMZJTWPCUISDLQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC4=C(C=C3)OCO4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide](/img/structure/B2907348.png)

![ethyl 8-methyl-4,5-dihydro-1H-furano[2,3-g]indazole-7-carboxylate](/img/structure/B2907356.png)

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2907360.png)

![4-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2907361.png)

![Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2907364.png)

![3-(4-Ethoxyphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2907368.png)

![2-Chloro-N-[2-(dimethylamino)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B2907370.png)